4-(3-Hydroxypropyl)piperidin-4-ol
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Overview
Description
4-(3-Hydroxypropyl)piperidin-4-ol is a chemical compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is notable for its hydroxyl group attached to the third carbon of the propyl side chain, which is connected to the piperidine ring at the fourth position. Piperidine derivatives are widely recognized for their significant roles in pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropyl)piperidin-4-ol typically involves the reaction of piperidine with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the carbon atom bonded to the chlorine in 3-chloropropanol, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxypropyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated derivatives or amines.
Scientific Research Applications
4-(3-Hydroxypropyl)piperidin-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(3-Hydroxypropyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with the target, enhancing the compound’s binding affinity and specificity. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidin-4-ol: Lacks the hydroxypropyl side chain, making it less versatile in certain synthetic applications.
3-Hydroxypropylpiperidine: Similar structure but with different functional group positioning, affecting its reactivity and applications
Uniqueness
4-(3-Hydroxypropyl)piperidin-4-ol is unique due to its specific functional group arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various fields, including pharmaceuticals and organic synthesis .
Properties
IUPAC Name |
4-(3-hydroxypropyl)piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c10-7-1-2-8(11)3-5-9-6-4-8/h9-11H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTJRNYBQJUJRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CCCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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